molecular formula C22H23BrN2O3 B2435601 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-18-6

2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2435601
CAS No.: 850904-18-6
M. Wt: 443.341
InChI Key: UOXFEMDZVVIUHG-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one class, designed for advanced medicinal chemistry and neuroscience research. Its structure incorporates a 4-bromobenzyl group at the 2-position and a 2-(pyrrolidin-1-yl)-2-oxoethoxy chain at the 5-position of the dihydroisoquinolinone scaffold. This molecular architecture is of significant interest due to its similarity to compounds investigated as potent and selective histamine-3 (H3) receptor antagonists . The H3 receptor is a well-characterized target in the central nervous system, and its modulation is a prominent strategy for exploring potential therapeutic interventions for cognitive disorders . As such, this compound serves as a valuable chemical tool for studying H3 receptor function, signal transduction pathways, and for in vitro pharmacological profiling. Furthermore, the dihydroisoquinolinone core is a privileged structure in drug discovery, also appearing in research focused on inhibiting enzymes like cytochrome P450 monooxygenase 11A1 (CYP11A1) . The presence of the bromine atom offers a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships (SAR) and develop more potent or selective analogs. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c23-17-8-6-16(7-9-17)14-25-13-10-18-19(22(25)27)4-3-5-20(18)28-15-21(26)24-11-1-2-12-24/h3-9H,1-2,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXFEMDZVVIUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of 3,4-dihydroisoquinolin-1(2H)-ones. This class has been investigated for various biological activities, including anticonvulsant , antidepressant , and antitumor properties. Despite its structural complexity, limited specific research has been published regarding the biological activity of this particular compound.

Chemical Structure and Properties

The compound features a bromobenzyl moiety and a pyrrolidinyl group linked through an ethoxy chain to the isoquinoline core. The presence of these functional groups suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, insights can be drawn from related compounds within its class:

  • Anticonvulsant Activity : Research on similar isoquinoline derivatives has indicated potential anticonvulsant effects, suggesting that this compound may exhibit similar properties.
  • Antidepressant Properties : The structural similarity to known antidepressants raises the possibility of serotonergic or dopaminergic activity.
  • Antitumor Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeFindingsReference
3,4-DihydroisoquinolineAnticonvulsantExhibited significant seizure protection in animal models
1-(4-Acetamidophenyl)-5-oxopyrrolidineAntidepressantShowed improved mood-related behaviors in rodent models
Isoquinoline Derivative AAntitumorInhibited growth of breast cancer cells by inducing apoptosis

The exact mechanism of action for this compound remains to be elucidated. However, based on its structure:

  • Receptor Interaction : The bromobenzyl and pyrrolidine groups may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Cellular Pathways : It may influence pathways related to neuroprotection or cellular apoptosis, similar to other isoquinoline derivatives.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one, and how can intermediates be optimized?

Methodological Answer :

  • Step 1 : Start with the dihydroisoquinolinone core. Introduce the 4-bromobenzyl group via alkylation using a bromobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Functionalize the 5-position via nucleophilic substitution. React with 2-bromoethylpyrrolidinone in the presence of a phase-transfer catalyst to install the ethoxy-pyrrolidinone moiety .
  • Optimization : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) and optimize yields by varying solvents (e.g., THF vs. DMF) and temperatures .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Purity Analysis : Use reversed-phase HPLC (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile. Validate purity ≥95% .
  • Structural Confirmation :
    • NMR : Assign peaks for the dihydroisoquinolinone carbonyl (δ ~165 ppm in ¹³C NMR) and pyrrolidinone protons (δ ~3.5 ppm in ¹H NMR) .
    • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer :

  • Experimental Design :
    • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
    • Oxidative Stress : Expose to H₂O₂ (1 mM) and monitor via UV-Vis spectroscopy for absorbance shifts indicative of oxidation .
  • Data Interpretation : Compare half-life (t₁/₂) across conditions and identify labile functional groups (e.g., ester or pyrrolidinone moieties) .

Q. Q4. What strategies are effective for resolving contradictions in bioactivity data across in vitro assays?

Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cell line viability, ATP levels) to rule out false negatives/positives .
  • Step 2 : Perform dose-response curves (0.1–100 µM) with triplicate replicates. Use statistical tools (e.g., ANOVA) to assess significance .
  • Step 3 : Cross-reference with molecular docking studies (e.g., AutoDock Vina) to verify target binding affinity vs. observed bioactivity .

Q. Q5. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

Methodological Answer :

  • Core Modifications : Systematically vary substituents (e.g., replace bromine with chlorine or methyl groups) to assess impact on target binding .
  • Side-Chain Optimization : Test alternative heterocycles (e.g., piperidine instead of pyrrolidinone) to improve metabolic stability .
  • Data Collection : Tabulate IC₅₀ values, LogP, and solubility (see Table 1 ) to prioritize leads .

Q. Q6. What analytical techniques are critical for distinguishing between polymorphic forms of this compound?

Methodological Answer :

  • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal decomposition profiles to assess stability .
  • Raman Spectroscopy : Detect subtle conformational differences in solid-state structures .

Q. Q7. How should researchers address low yields in large-scale synthesis?

Methodological Answer :

  • Process Optimization :
    • Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
    • Replace traditional workup (e.g., column chromatography) with recrystallization or centrifugal partitioning .
  • Scale-Up Risks : Monitor exothermic reactions via in-line IR spectroscopy to prevent decomposition .

Theoretical and Computational Approaches

Q. Q8. What computational methods are recommended for predicting this compound’s ADMET properties?

Methodological Answer :

  • Tools : Use SwissADME or ADMET Predictor™ to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
  • Validation : Compare in silico predictions with experimental data (e.g., hepatic microsome stability assays) .

Q. Q9. How can molecular dynamics (MD) simulations enhance understanding of target binding kinetics?

Methodological Answer :

  • Setup : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns. Focus on hydrogen bonding with the dihydroisoquinolinone core .
  • Analysis : Calculate binding free energy (MM-PBSA) and correlate with experimental IC₅₀ values .

Data Reproducibility and Validation

Q. Q10. What protocols ensure reproducibility in biological assays involving this compound?

Methodological Answer :

  • Standardization : Pre-treat cells with identical passage numbers and serum batches .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
  • Blinding : Assign compound codes to avoid bias in data interpretation .

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